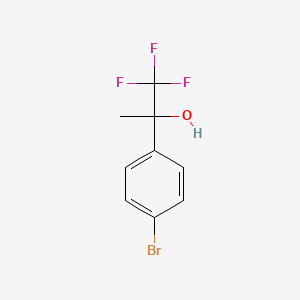

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLWJQBJGOXGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122243-28-1 | |

| Record name | 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol stands as a quintessential example of a high-value building block, embodying two critical structural motifs: a trifluoromethylated tertiary alcohol and a bromoaryl group. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its pivotal role as an intermediate in the synthesis of advanced pharmaceutical agents.

The presence of the trifluoromethyl group can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The high bond energy of the C-F bond makes it resistant to cleavage, often leading to a longer drug half-life and improved bioavailability.[2] Simultaneously, the bromoaryl moiety serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures. This dual functionality makes this compound a sought-after intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[2]

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its effective use. Below is a summary of the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Source/Notes |

| CAS Number | 122243-28-1 | [3] |

| Molecular Formula | C₉H₈BrF₃O | [4] |

| Molecular Weight | 269.06 g/mol | [4] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Data not widely published; expected to be a low-melting solid | Based on related structures |

| Boiling Point | Not available | Likely decomposes at high temperatures |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) | Inferred from synthetic utility |

Spectroscopic Data Summary:

While publicly accessible, fully interpreted spectra are limited, the following represents expected and reported spectroscopic characteristics. Spectroscopic data for this compound is available from suppliers such as ChemicalBook.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons on the bromophenyl ring, a singlet for the methyl group, and a singlet for the hydroxyl proton. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the methyl carbon, and the carbons of the bromophenyl ring. The carbon of the CF₃ group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, sharp singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR (Infrared Spectroscopy): Characteristic absorption bands would be observed for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2900 cm⁻¹), C=C stretches of the aromatic ring (~1600-1450 cm⁻¹), and strong C-F stretches (~1300-1100 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity).

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via the Grignard reaction. This method involves the addition of a 4-bromophenylmagnesium bromide Grignard reagent to 1,1,1-trifluoroacetone. This approach is a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a composite of standard procedures for Grignard reactions with fluorinated ketones and should be performed by chemists trained in handling air- and moisture-sensitive reagents.

Materials and Reagents:

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

1,1,1-Trifluoroacetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of inert gas (argon or nitrogen).

-

To the cooled flask, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Slowly add 1,1,1-trifluoroacetone (1.0-1.2 equivalents), either as a gas or a cooled solution in anhydrous THF, to the stirred Grignard reagent. The addition is exothermic and should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a solid.

-

Applications in Drug Development: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The combination of the metabolically robust trifluoromethyl alcohol and the synthetically versatile bromoaryl group makes it an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization.

The Trifluoromethyl Group Advantage

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes, improving its oral bioavailability.[2]

The Bromoaryl Moiety as a Synthetic Linchpin

The bromine atom on the phenyl ring is a key feature for molecular elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position. This is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR).

Diagram of Potential Synthetic Diversification

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. This compound(122243-28-1) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID 25146473 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (-CF₃) group, in particular, is a prevalent motif in numerous pharmaceuticals. This guide provides a comprehensive, in-depth analysis of the structural elucidation of this compound, a key intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[2] We will detail the synthetic rationale and present a multi-technique spectroscopic approach, explaining the causality behind each experimental choice and analytical interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and theoretically grounded understanding of molecular characterization.

Synthetic Strategy and Rationale

The synthesis of tertiary trifluoromethyl carbinols is a critical transformation in organic chemistry. A highly effective and widely adopted method involves the nucleophilic trifluoromethylation of a ketone precursor using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[1][3] This reagent offers a safe and efficient source of the trifluoromethyl anion (CF₃⁻) equivalent.

The chosen synthetic target, this compound, is logically constructed from the commercially available precursor, 4'-bromoacetophenone. The reaction mechanism involves the activation of the Ruppert-Prakash reagent by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent siliconate intermediate. This intermediate then delivers the CF₃⁻ nucleophile to the electrophilic carbonyl carbon of the 4'-bromoacetophenone. A subsequent aqueous workup quenches the resulting alkoxide to yield the final tertiary alcohol. The presence of the bromo-substituent on the aromatic ring is strategically important, serving as a versatile handle for further synthetic modifications, such as cross-coupling reactions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4'-bromoacetophenone (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 M in THF, 0.05 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Analytical Workflow for Structure Elucidation

A hierarchical approach is employed to determine the molecular structure. Each analytical technique provides a piece of the puzzle, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the definitive tool for assigning the precise connectivity of atoms.

Caption: Hierarchical workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality & Rationale: IR spectroscopy is the first-pass analysis, used to rapidly confirm the presence of key functional groups predicted by the synthetic transformation. Specifically, we look for the appearance of a hydroxyl (-OH) group and the retention of the aromatic ring, while confirming the presence of the newly introduced C-F bonds.

Experimental Protocol: IR Analysis

-

Sample Preparation: A small amount of the purified solid is mixed with dry potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

The IR spectrum provides strong initial evidence for the successful synthesis. The prominent broad absorption band for the O-H stretch and the very strong C-F stretching bands are particularly diagnostic.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Moiety |

| ~3600-3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol |

| ~3100-3000 | Medium | Aromatic C-H Stretch | C-H (Phenyl Ring) |

| ~1600, ~1485 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |

| ~825 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

| ~600-500 | Medium | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Causality & Rationale: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. A key diagnostic feature for this specific molecule is the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern for any bromine-containing fragment, providing an unmistakable signature.

Experimental Protocol: MS Analysis

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: The solution is introduced into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Data is acquired in positive ion mode.

Data Interpretation

The molecular formula of this compound is C₉H₈BrF₃O. The expected data confirms this composition.

| m/z (Predicted) | Fragment Ion | Interpretation |

| 269.97/271.97 | [M+H]⁺ | Molecular ion peak plus proton. The dual peak with a ~1:1 intensity ratio is characteristic of the bromine isotopes (⁷⁹Br/⁸¹Br). |

| 251.96/253.96 | [M-H₂O+H]⁺ | Loss of a water molecule from the protonated molecular ion. |

| 201.00 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical from the molecular ion (cleavage alpha to the oxygen). |

| 183.99/185.99 | [C₇H₆BrO]⁺ | Fragment corresponding to the 4-bromoacetophenone cation, resulting from cleavage. |

| 155.96/157.96 | [C₆H₄Br]⁺ | Bromophenyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure

Causality & Rationale: NMR spectroscopy provides the most detailed structural information, establishing the carbon-hydrogen framework and the precise location of the functional groups. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization. The couplings observed between these different nuclei (H-H, C-F, H-F) are critical for confirming atomic connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals four distinct proton environments. The aromatic region is characteristic of a 1,4-disubstituted benzene ring.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.55 | 2H | Doublet (d) | Ha | Aromatic protons ortho to the bromine atom. |

| ~7.45 | 2H | Doublet (d) | Hb | Aromatic protons ortho to the C(OH)CF₃ group. |

| ~2.5-3.0 | 1H | Singlet (s, broad) | Hc | Hydroxyl proton; position and broadening are concentration and solvent dependent.[4] |

| ~1.75 | 3H | Singlet (s) | Hd | Methyl protons. Appears as a singlet as there are no adjacent protons for coupling. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct carbon signals, as the two pairs of aromatic CH carbons are equivalent by symmetry. A key feature is the splitting of carbon signals due to coupling with the fluorine atoms (J-coupling).[5]

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment | Rationale |

| ~140 | Singlet (s) | C-4 (ipso) | Aromatic carbon attached to the tertiary alcohol group. |

| ~132 | Singlet (s) | C-2, C-6 | Aromatic carbons ortho to the C(OH)CF₃ group. |

| ~128 | Singlet (s) | C-3, C-5 | Aromatic carbons ortho to the bromine atom. |

| ~125 | Quartet (q), ¹JCF ≈ 285 Hz | C-8 (-CF₃) | Trifluoromethyl carbon, split into a quartet by the three attached fluorine atoms. |

| ~122 | Singlet (s) | C-1 (C-Br) | Aromatic carbon attached to bromine. |

| ~75 | Quartet (q), ²JCF ≈ 30 Hz | C-7 (-C(OH)-) | Quaternary carbon of the alcohol, split into a quartet by the three fluorine atoms two bonds away. |

| ~25 | Singlet (s) | C-9 (-CH₃) | Methyl carbon. |

¹⁹F NMR Data Interpretation

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for confirming the trifluoromethyl group.[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -78 | Singlet (s) | -CF₃ | A single signal is observed for the three magnetically equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typical for a CF₃ group attached to a quaternary carbon.[8][9] |

Conclusion: A Unified Structural Assignment

The collective evidence from the spectroscopic techniques provides an unambiguous confirmation of the structure of this compound.

-

IR spectroscopy confirmed the presence of the hydroxyl, trifluoromethyl, and 1,4-disubstituted bromophenyl functional groups.

-

Mass spectrometry established the correct molecular weight and elemental formula (C₉H₈BrF₃O), with the characteristic bromine isotopic pattern serving as definitive proof.

-

NMR spectroscopy provided the final, detailed picture of the molecular architecture. ¹H NMR confirmed the 1,4-substitution pattern on the aromatic ring and the presence of the hydroxyl and methyl groups. ¹³C NMR, with its characteristic C-F coupling patterns, confirmed the connectivity of the trifluoromethyl and quaternary alcohol carbons. Finally, ¹⁹F NMR showed a single environment for the three fluorine atoms, consistent with the proposed structure.

Caption: Correlation of spectroscopic data to the final elucidated structure.

This systematic and multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement in the rigorous field of pharmaceutical development.

References

- BenchChem. (2025).

- Journal of the Chemical Society, Perkin Transactions 1. Application of Ruppert's reagent in preparing novel perfluorinated porphyrins, chlorins and bacteriochlorins. RSC Publishing.

- Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.

- Patsnap. (n.d.). The preparation method of 1,1,1-trifluoroacetone. Eureka.

- ResearchGate. (2025). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.

- Semantic Scholar. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)

- MySkinRecipes. This compound. MySkinRecipes.

- Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal.

- Jasperse, J. Grignard Reaction. Chem 355 Handout.

- Wikipedia. Grignard reaction. Wikipedia.

- UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. NMR Facility.

- University of Missouri-St. Louis. 19F NMR Reference Standards.

- AZoM. (2017).

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- University of Ottawa. 19Fluorine NMR. uOttawa NMR Facility.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.

- Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum.

- Barnes, S. (2006).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. azom.com [azom.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

A Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: A Key Building Block in Modern Drug Discovery

Abstract

This guide provides an in-depth technical overview of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a pivotal fluorinated building block for researchers and professionals in drug development. We will explore its core physicochemical properties, detail a robust and verifiable synthesis protocol, analyze its characteristic spectroscopic data for unambiguous identification, and discuss its applications as a key intermediate in the synthesis of advanced pharmaceutical agents. The strategic incorporation of the trifluoromethyl group offers significant advantages in modulating the metabolic stability and bioavailability of target molecules, making this compound a subject of considerable interest.[1][2] This document serves as a practical resource, grounded in established chemical principles and supported by authoritative references, to facilitate its effective use in the laboratory.

Compound Identification and Core Properties

This compound is a tertiary alcohol characterized by the presence of a bromophenyl group and a trifluoromethyl moiety attached to the same tertiary carbon. This unique combination of functional groups makes it a versatile intermediate for introducing these critical pharmacophores into more complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 122243-28-1 | [3][4] |

| Molecular Formula | C₉H₈BrF₃O | [4] |

| Molecular Weight | 269.06 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 2-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | [4] |

| Appearance | Solid (typical) | |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the nucleophilic addition of a Grignard reagent to a trifluoromethyl ketone. This method is highly reliable and scalable for laboratory purposes.

Reaction: 4-Bromophenylmagnesium bromide + 1,1,1-Trifluoroacetone → this compound

Causality and Experimental Choices:

-

Grignard Reagent: The Grignard reagent, formed from 1,4-dibromobenzene or 4-bromoiodobenzene and magnesium turnings in an anhydrous ether solvent (like THF or Diethyl Ether), provides a potent carbon-based nucleophile (carbanion). The choice of an ether solvent is critical as it stabilizes the Grignard reagent through coordination.

-

Trifluoroacetone: This electrophilic ketone is highly activated towards nucleophilic attack by the electron-withdrawing effects of the three fluorine atoms. This high reactivity ensures an efficient reaction with the Grignard reagent.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (dry) conditions. Grignard reagents are strong bases and will readily react with any protic solvent, such as water, which would quench the reagent and halt the desired reaction.

-

Aqueous Workup: After the reaction is complete, a careful workup with a weak acid (e.g., saturated aqueous ammonium chloride) is performed to protonate the intermediate alkoxide and quench any remaining Grignard reagent, yielding the final tertiary alcohol product.

A generalized workflow for this synthesis is presented below.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

5.1 Materials and Equipment:

-

Reagents: 1,4-Dibromobenzene, Magnesium turnings, Iodine (crystal), 1,1,1-Trifluoroacetone, Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon), separatory funnel, rotary evaporator.

5.2 Procedure:

-

Grignard Reagent Preparation:

-

Dry all glassware in an oven overnight and assemble under a stream of inert gas.

-

To the three-neck flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir for 1-2 hours until most of the magnesium is consumed.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Add 1,1,1-trifluoroacetone (1.1 equivalents), dissolved in anhydrous THF, dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification and Validation:

-

The crude product can be purified by flash column chromatography on silica gel.

-

Confirm the identity and purity of the collected fractions using NMR and MS analysis as described in Section 3.

-

Safety and Handling

-

Hazard Statements: This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. [5]It is harmful if swallowed. [6]* Precautionary Measures:

-

Handle only in a well-ventilated area or fume hood. [5] * Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [5][7] * Avoid breathing dust, fumes, or vapors. [5] * Wash hands thoroughly after handling. [6] * In case of accidental contact, follow standard first-aid procedures: flush eyes with water for 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. [5][8]Seek medical attention if irritation persists.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]

-

References

- Arctom Scientific. CAS NO. 122243-28-1 | this compound. [Link]

- MySkinRecipes. This compound. [Link]

- PubChem. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. [Link]

- USA Chemical Suppliers. 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol suppliers USA. [Link]

- ChemUniverse. 3-(4-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANOL. [Link]

- SpectraBase. 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. [Link]

- Google Patents.

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Journal of Biomedical Research & Environmental Sciences.

- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound - CAS:122243-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated functional groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethyl (-CF3) group is particularly valued for its strong electron-withdrawing nature and steric bulk. This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a versatile chemical building block that embodies the strategic convergence of two key functionalities: a trifluoromethyl carbinol and a bromoaryl moiety.

This molecule serves as a critical intermediate, offering researchers a scaffold primed for diverse synthetic transformations. The bromo-functionalized phenyl ring is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the tertiary alcohol bearing a trifluoromethyl group imparts unique stereoelectronic properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the core properties, synthesis, reactivity, and applications of this compound, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and development. The properties of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 122243-28-1 | |

| Molecular Formula | C₉H₈BrF₃O | |

| Molecular Weight | 269.06 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Benzenemethanol, 4-bromo-alpha-methyl-alpha-(trifluoromethyl)- | |

| Appearance | White to light yellow powder or solid | Inferred from typical appearance of similar compounds |

| Boiling Point | Not readily available |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of chemical compounds. The expected spectral data for this compound are as follows.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the bromophenyl ring would appear as two doublets in the aromatic region (~7.5-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. A singlet for the methyl (CH₃) protons would be observed further upfield, and the hydroxyl (-OH) proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would reveal signals for the aromatic carbons, the quaternary carbon attached to the hydroxyl group, the methyl carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group, which is expected to appear as a single, sharp singlet.

-

Infrared (IR) Spectroscopy: Key diagnostic absorption bands would include a broad O-H stretch for the alcohol (~3200-3600 cm⁻¹), strong C-F stretching bands (~1100-1300 cm⁻¹), and characteristic peaks for the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of a methyl group or the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through nucleophilic addition to a carbonyl group. The choice of methodology is driven by the availability of starting materials and the desired scale of the reaction.

Synthetic Strategy

The most direct and widely employed synthetic route involves the nucleophilic trifluoromethylation of 4'-bromoacetophenone. This reaction utilizes a trifluoromethyl anion equivalent, such as the Ruppert-Prakash reagent (TMSCF₃), activated by a fluoride source like tetrabutylammonium fluoride (TBAF). This approach is highly efficient and selective. The causality for this choice lies in the high reactivity of the carbonyl group towards nucleophilic attack and the stability of the resulting tertiary alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Nucleophilic Trifluoromethylation

This protocol is a representative, self-validating system for the synthesis of the title compound.

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-bromoacetophenone (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the initial addition and prevent side reactions.

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 eq.) to the solution, followed by the dropwise addition of a catalytic amount of TBAF (0.1 M solution in THF, 0.05 eq.). The catalyst is essential for generating the active trifluoromethyl nucleophile.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl (aq.). This step protonates the intermediate alkoxide and hydrolyzes any remaining TMSCF₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine to remove acidic and aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its dual reactivity, which allows for sequential or orthogonal synthetic modifications.

-

Bromoaryl Group: The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring.

-

Tertiary Alcohol: The tertiary alcohol is relatively sterically hindered, which influences its reactivity. It can undergo dehydration under strong acidic conditions to form the corresponding alkene. It can also be converted into ethers or esters, although forcing conditions may be required.

-

Influence of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton compared to its non-fluorinated analog. This electronic effect also influences the reactivity of the aromatic ring, making it more electron-deficient.

Role in Drug Development and Medicinal Chemistry

The "Fluorine Factor" in Drug Design

The introduction of fluorine, and particularly the -CF₃ group, is a well-established strategy in medicinal chemistry to enhance drug-like properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Interactions: The -CF₃ group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially leading to enhanced binding affinity and selectivity.

A Versatile Building Block for Diverse Scaffolds

The synthetic utility of this compound allows it to serve as a precursor to a wide array of more complex molecular structures relevant to drug discovery.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

Proper handling of all chemicals is paramount to ensuring laboratory safety. This compound should be handled with care, following established safety protocols.

| Hazard Information | GHS Classification | Precautionary Measures |

| Pictogram | Warning | - |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Signal Word | Warning | - |

Source:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis, particularly within the field of medicinal chemistry. Its unique combination of a readily functionalizable bromoaryl group and a metabolically robust trifluoromethyl carbinol moiety provides a powerful platform for the design and synthesis of novel, complex molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity profile, as detailed in this guide, enables researchers and drug development professionals to effectively leverage this compound in the pursuit of new therapeutic agents.

References

- Arctom Scientific. (n.d.). CAS NO. 122243-28-1 | this compound. [Link]

- Supporting Information. (n.d.). General procedure for the tandem hydration/condensation reaction between alkynes and aldehydes. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- PubChem. (n.d.). 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. [Link]

- SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. [Link]

- SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum. [Link]

- NIST. (n.d.). 1,1,1-Trifluoro-2-propanol. [Link]

- Bégué, J. P., & Bonnet-Delpon, D. (2006). Recent Advances (1995-2005)

- Google Patents. (n.d.).

- Journal of Biomedical Research & Environmental Sciences. (2021).

- Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- ResearchGate. (n.d.). ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol. [Link]

- PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. [Link]

- Fluoropharm. (n.d.). 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. [http://www.fluoropharm.com/product/2-4-bromophenyl-1-1-1-3-3-3-hexafluoropropan-2-ol-cas-2402-72-4-150.html]([Link].

A Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, present a detailed, field-proven synthesis protocol, and explore the strategic importance of its structural motifs—the trifluoromethyl group and the bromoaryl moiety—in modern drug design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their research and development programs.

Core Physicochemical and Spectroscopic Profile

This compound is a tertiary alcohol characterized by the presence of a trifluoromethyl group and a brominated phenyl ring attached to the same carbon atom. These features impart unique properties that are highly sought after in medicinal chemistry.

Key Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 269.06 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₈BrF₃O | [1][2][3][4] |

| CAS Number | 122243-28-1 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | [3] |

| Storage | Sealed in dry, 2-8°C or Room Temperature | [1][3] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |

Molecular Structure

The unique three-dimensional arrangement of the trifluoromethyl, hydroxyl, and 4-bromophenyl groups around a central quaternary carbon atom is fundamental to its utility.

Caption: Molecular structure of this compound.

Spectroscopic Validation

Confirmation of the compound's identity and purity is typically achieved through a combination of spectroscopic methods. While specific spectra are proprietary to suppliers, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the 7.0-7.6 ppm range), a singlet for the hydroxyl proton (variable chemical shift), and a singlet for the methyl protons adjacent to the trifluoromethyl group.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group would be the most prominent feature.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for the aromatic carbons, the quaternary carbon bearing the alcohol, and the carbon of the trifluoromethyl group (visible as a quartet due to C-F coupling) would be expected.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom, confirming the molecular weight of 269.06 g/mol .[5]

Synthesis and Purification Workflow

The synthesis of trifluoromethylated tertiary alcohols is most reliably achieved via the nucleophilic addition of an organometallic reagent to a trifluoromethyl ketone. The following protocol describes a robust and scalable method for preparing this compound.

Causality of Experimental Design

The chosen synthetic route involves the preparation of a Grignard reagent from 4-bromoiodobenzene, followed by its reaction with 1,1,1-trifluoroacetone.

-

Why a Grignard Reagent? Grignard reagents are powerful carbon nucleophiles, ideal for forming carbon-carbon bonds. The choice of 4-bromoiodobenzene as a precursor is strategic; the iodine atom is significantly more reactive towards magnesium, allowing for the selective formation of the Grignard reagent while leaving the less reactive bromine atom intact for subsequent synthetic modifications.

-

Why 1,1,1-Trifluoroacetone? This commercially available ketone is the direct precursor to the desired trifluoropropanol core. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic Grignard reagent.

-

Self-Validation: The protocol's integrity is maintained by including a final purification step (column chromatography) and recommending spectroscopic analysis to confirm the structure and purity of the final product, ensuring it meets the standards for downstream applications.

Experimental Protocol

Step 1: Preparation of 4-Bromophenylmagnesium Iodide

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.1 equivalents) to the flask.

-

In the dropping funnel, prepare a solution of 4-bromoiodobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the 4-bromoiodobenzene solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling and heat), add a small crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1,1,1-Trifluoroacetone

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Slowly bubble 1,1,1-trifluoroacetone gas (1.2 equivalents) through the solution or add a pre-condensed solution of it in THF dropwise. This step is highly exothermic and requires careful temperature control.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0°C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Strategic Value in Drug Discovery and Development

The title compound is not merely a chemical curiosity; it is a strategically designed building block that addresses several key challenges in modern medicinal chemistry.

The Trifluoromethyl (-CF₃) Group Advantage

Incorporating a trifluoromethyl group into a drug candidate is a widely used strategy to enhance its pharmaceutical properties.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.

-

Binding Affinity: The electronegativity of the fluorine atoms can alter the electronic profile of the molecule, potentially leading to stronger and more specific interactions with target proteins.

The Bromoaryl Moiety as a Synthetic Handle

The bromine atom on the phenyl ring is a versatile functional group that serves as a critical attachment point for building molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: To install alkyne functionalities.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

This synthetic flexibility allows researchers to rapidly generate libraries of diverse analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial for optimizing lead compounds.[7] The compound serves as a key intermediate in the synthesis of more complex fluorinated active pharmaceutical ingredients (APIs).[7]

References

- Arctom Scientific. This compound. [Link]

- MySkinRecipes. This compound. [Link]

- PubChem. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. [Link]

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound - CAS:122243-28-1 - Abovchem [abovchem.com]

- 3. This compound - CAS:122243-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID 25146473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(122243-28-1) 1H NMR [m.chemicalbook.com]

- 6. jelsciences.com [jelsciences.com]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol, a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs). The trifluoromethyl group is a critical pharmacophore that can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document explores the two principal and most effective methods for the synthesis of this tertiary alcohol: the Grignard reaction and the nucleophilic trifluoromethylation of a ketone precursor using the Ruppert-Prakash reagent. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies are presented to equip researchers with the necessary knowledge for the efficient and reliable synthesis of this important building block.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group (-CF3), in particular, imparts unique physicochemical properties, including high electronegativity, metabolic stability, and lipophilicity, which can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug molecule.[1] this compound serves as a valuable intermediate, featuring both a trifluoromethylated carbinol moiety and a synthetically versatile brominated aromatic ring, making it an attractive starting material for further molecular elaboration in medicinal chemistry.[2] This guide delves into the core synthetic strategies for its preparation, providing a robust framework for its practical application in a laboratory setting.

Part 1: The Grignard Reaction Pathway

The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds.[3] In the context of synthesizing this compound, this pathway involves the nucleophilic addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone.

Mechanistic Causality

The reaction is initiated by the formation of the Grignard reagent, where magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromobenzene in an anhydrous ether solvent.[4] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in 4-bromobenzene to a highly nucleophilic carbanion in the Grignard reagent.[3]

The subsequent step involves the nucleophilic attack of the 4-bromophenyl carbanion on the carbonyl carbon of 1,1,1-trifluoroacetone. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.

Sources

The Strategic Incorporation of Trifluoromethyl Moieties into Aromatic Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into aromatic alcohols has emerged as a paramount strategy in modern medicinal chemistry, agrochemical science, and materials development. This powerful electron-withdrawing moiety imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, modulated acidity, and increased lipophilicity, which can be strategically leveraged to optimize molecular performance. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic alcohols, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for various synthetic routes and provide detailed, self-validating protocols for key transformations.

The Transformative Influence of the Trifluoromethyl Group

The substitution of a methyl group with a trifluoromethyl group instigates profound changes in the electronic and steric landscape of an aromatic alcohol. The high electronegativity of the fluorine atoms creates a strong dipole and significantly alters the molecule's interaction with its biological or material environment.

Key Physicochemical Alterations:

-

Increased Acidity: The potent electron-withdrawing nature of the CF₃ group stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the phenolic proton.[1][2] This enhanced acidity can be critical for modulating binding interactions with biological targets.

-

Enhanced Lipophilicity: The trifluoromethyl group is more lipophilic than a hydrogen or methyl group, which can improve a molecule's ability to cross cellular membranes.[3][4][5][6] This property is a cornerstone of modern drug design, influencing pharmacokinetic profiles.[5][6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[3][5][8][9] This increased stability can lead to longer drug half-lives and reduced dosage requirements.[6]

-

Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be advantageous for optimizing binding to a specific receptor or active site.

These unique properties have led to the widespread incorporation of trifluoromethylated aromatic alcohols in a diverse array of applications, from pharmaceuticals and agrochemicals to advanced polymers and specialty electronic materials.[1][3][4][10][11]

Synthetic Strategies for Accessing Trifluoromethylated Aromatic Alcohols

The synthesis of trifluoromethylated aromatic alcohols can be broadly categorized into two main approaches: the direct trifluoromethylation of pre-existing phenols and the construction of the aromatic ring from trifluoromethylated building blocks.

Direct Trifluoromethylation of Phenols

The direct introduction of a CF₃ group onto a phenol ring is an attractive and atom-economical approach. However, the "hard" nature of the oxygen atom and the electron-rich character of the phenolic ring present unique challenges.[12]

Recent advances have led to the development of powerful electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents.[12][13] These hypervalent iodine compounds can deliver a "CF₃⁺" equivalent to electron-rich aromatic systems.

-

Mechanism: The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the phenol attacks the electrophilic trifluoromethyl source.

-

Causality of Experimental Choices: The choice of reagent and reaction conditions is crucial. Togni's reagents are often preferred due to their relative stability and commercial availability. The reaction often requires a catalyst or promoter to activate the reagent and facilitate the substitution.

Radical-based methods offer an alternative pathway for the direct trifluoromethylation of phenols. These reactions often utilize a radical initiator and a source of trifluoromethyl radicals, such as CF₃I or CF₃SO₂Na (Langlois' reagent).[14]

-

Mechanism: The reaction is initiated by the generation of a trifluoromethyl radical, which then adds to the aromatic ring. Subsequent oxidation and rearomatization yield the desired product.

-

Causality of Experimental Choices: The choice of radical initiator (e.g., a photocatalyst or a chemical initiator like tBuOOH) and the trifluoromethyl source is critical.[14] Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals.[15][16]

Synthesis from Trifluoromethylated Building Blocks

An alternative and often more controlled approach involves the use of readily available trifluoromethylated aromatic building blocks, such as trifluoromethylated anilines, halides, or boronic acids. These intermediates can then be converted to the corresponding phenols through standard organic transformations.

Trifluoromethylated anilines can be converted to the corresponding phenols via a Sandmeyer-type reaction.

-

Workflow:

-

Diazotization: The aniline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid) to form a diazonium salt.

-

Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the phenol.

-

In cases where the aromatic ring is sufficiently activated by other electron-withdrawing groups, a trifluoromethylated aryl halide can undergo nucleophilic aromatic substitution with a hydroxide source.

-

Causality of Experimental Choices: This method is generally limited to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group. The choice of solvent and temperature is critical to ensure reaction efficiency and minimize side reactions.

Physicochemical Properties: A Quantitative Perspective

The impact of trifluoromethyl substitution on the properties of aromatic alcohols can be quantified to guide molecular design.

| Compound | pKa | logP |

| Phenol | 9.95 | 1.46 |

| 4-Methylphenol | 10.26 | 1.94 |

| 4-Trifluoromethylphenol | 8.6 | 2.58 |

| 3-Trifluoromethylphenol | 9.0 | 2.58 |

| 2-Trifluoromethylphenol | 8.8 | 2.49 |

Data compiled from various sources and predictive models. Actual experimental values may vary.

As the table illustrates, the introduction of a trifluoromethyl group significantly lowers the pKa, indicating increased acidity, and increases the logP value, signifying greater lipophilicity.

Key Applications in Drug Discovery and Agrochemicals

The unique properties of trifluoromethylated aromatic alcohols have made them privileged scaffolds in the development of bioactive molecules.

-

Pharmaceuticals: The enhanced metabolic stability and membrane permeability imparted by the CF₃ group are highly desirable in drug candidates.[5][6][7] Many FDA-approved drugs contain this motif, targeting a wide range of therapeutic areas.[5][17] For example, the anti-depressant Fluoxetine features a trifluoromethylphenyl ether moiety.

-

Agrochemicals: In the agrochemical industry, trifluoromethylated compounds are utilized as potent herbicides, fungicides, and insecticides.[3][4][18][19] The increased stability of these compounds leads to longer-lasting efficacy in the field.[3]

Experimental Protocols

Protocol: Direct Electrophilic Trifluoromethylation of 4-Methoxyphenol using Togni's Reagent

Materials:

-

4-Methoxyphenol

-

1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's Reagent I)

-

Zinc Triflate (Zn(OTf)₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenol (1.0 equiv), Togni's Reagent I (1.2 equiv), and anhydrous DCM.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add Zn(OTf)₂ (0.1 equiv) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-trifluoromethyl-4-methoxyphenol.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected regioselectivity (ortho to the hydroxyl group) should be verified.

Visualizing Key Concepts

Diagram 1: Influence of CF₃ Group on Phenol Acidity

Caption: Inductive effect of the CF₃ group on phenoxide stability.

Diagram 2: General Workflow for Synthesis from a Trifluoromethylated Aniline

Caption: Synthetic route from trifluoromethylated anilines.

Conclusion

The strategic incorporation of trifluoromethyl groups into aromatic alcohols is a powerful and versatile tool in the arsenal of the modern chemist. A thorough understanding of the synthetic methodologies and the resulting physicochemical properties is essential for harnessing the full potential of these unique molecules. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to design and synthesize novel trifluoromethylated aromatic alcohols with tailored properties for a wide range of applications. The continued development of new and efficient trifluoromethylation methods will undoubtedly lead to further innovations in medicine, agriculture, and materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Fujikawa, K., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Zhou, M., et al.

- Prakash, G. K. S., et al.

- T. Hiyama, et al. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH.

- Nishikata, T., et al. Strategies for the direct trifluoromethylation of free phenols.

- Various Authors. Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.

- Steiner, H. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. 2025.

- Jeschke, P. Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Chapter 4.

- UCHEM. Learn about the unique advantages of 3-(Trifluoromethyl)phenol! 2024.

- Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central, 2025.

- Various Authors.

- ChemicalBook. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis. 2023.

- Mabury, S. A., et al. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 2025.

- Al-Warhi, T., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI, 2022.

- Novás, M., & Matos, M. J.

- Park, B.K., et al. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol, 2025.

- Shainyan, B. A., et al.

- Wechem.

- Nishikata, T., et al.

- Goldman, E. R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv, 2025.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. myuchem.com [myuchem.com]

- 11. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]

- 16. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical research, the strategic design of molecular building blocks is paramount to the efficient discovery of novel materials and therapeutics. 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol emerges as a compound of significant interest, embodying a unique convergence of three powerful chemical motifs: a versatile bromophenyl ring, a tertiary alcohol, and a bio-functionally crucial trifluoromethyl group. This guide provides an in-depth exploration of the synthesis and potential research applications of this molecule, offering both foundational insights and actionable protocols for researchers in synthetic chemistry, materials science, and drug development.

The core value of this molecule lies in its dual-functionality. The bromophenyl moiety serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling its seamless integration into more complex molecular architectures.[1][2] Concurrently, the 2-aryl-2-trifluoromethyl carbinol structure is a recognized pharmacophore known to impart favorable properties such as metabolic stability and enhanced binding affinity in drug candidates.[3][4][5] This document will elucidate these opportunities, providing the technical framework for leveraging this compound as a pivotal intermediate in next-generation research.

Part 1: Synthesis of the Core Scaffold

The efficient synthesis of this compound is a critical first step for its utilization. The most direct and reliable method involves a Grignard reaction, a classic yet powerful carbon-carbon bond-forming strategy.[6][7][8] This approach leverages the reaction between a Grignard reagent derived from 4-bromobenzene and the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone.

An alternative, yet equally viable, route is the nucleophilic trifluoromethylation of 4'-bromoacetophenone using a suitable trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[9][10][11]

Synthetic Pathway: Grignard-Mediated Approach

The Grignard pathway is often preferred for its high yield and operational simplicity. The reaction proceeds via the nucleophilic addition of the 4-bromophenylmagnesium bromide to the carbonyl of 1,1,1-trifluoroacetone, followed by an acidic workup to protonate the resulting alkoxide.

Detailed Experimental Protocol: Grignard Synthesis

Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential.[12]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow to cool to room temperature under a stream of inert gas.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.2 eq).

-

In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the 4-bromobenzene solution to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Once the reaction initiates (indicated by gentle refluxing and disappearance of the iodine color), add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trifluoroacetone:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Prepare a solution of 1,1,1-trifluoroacetone (1.1 eq) in anhydrous diethyl ether or THF in a separate dropping funnel.

-

Add the trifluoroacetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

-

| Parameter | Description |

| Reactants | 4-Bromobenzene, Magnesium Turnings, 1,1,1-Trifluoroacetone |

| Solvent | Anhydrous Diethyl Ether or THF |

| Atmosphere | Inert (Nitrogen or Argon) |

| Key Steps | Grignard formation, Nucleophilic addition, Aqueous workup |

| Purification | Column Chromatography or Recrystallization |

Part 2: Applications as a Synthetic Building Block